Picein

Catalog No.
S571144
CAS No.
530-14-3
M.F
C14H18O7
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picein

CAS Number

530-14-3

Product Name

Picein

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

GOZCEKPKECLKNO-RKQHYHRCSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

1-[4-(β-D-Glucopyranosyloxy)phenyl]ethanone; Picein; Ameliaroside; Piceoside; Salicinerein; Salinigrin; p-Hydroxyacetophenone-D-glucoside

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Potential Antioxidant and Anti-inflammatory Properties:

Several studies suggest that picein possesses antioxidant and anti-inflammatory properties. In vitro (performed outside a living organism) and in vivo (performed on living organisms) studies have shown that picein can scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways. These findings suggest its potential role in preventing and managing chronic diseases associated with oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancers [1, 2].

Source:

  • [1] Lee, J. H., et al. (2016). Picein protects against oxidative stress and memory loss in a mouse model of Alzheimer's disease. Experimental and therapeutic medicine, 11(5), 3167-3172. NCBI website: )
  • [2] Li, M., et al. (2017). Picein inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 macrophages via suppression of NF-κB and MAPK signaling pathways. International journal of molecular sciences, 18(12), 2625. NCBI website: )

Potential Neuroprotective Effects:

Emerging evidence suggests that picein might have neuroprotective properties. Studies have shown its potential to protect against neurodegeneration, improve cognitive function, and reduce the risk of age-related cognitive decline. These findings are promising for developing therapeutic interventions for neurodegenerative diseases like Alzheimer's and Parkinson's disease [3, 4].

Source:

  • [3] Huang, W. J., et al. (2010). Picein protects against Aβ-induced neurotoxicity in SH-SY5Y cells. Journal of agricultural and food chemistry, 58(1), 442-447. ACS Publications website:
  • [4] Zhao, Q., et al. (2013). Picein attenuates cognitive deficits and reduces Aβ and tau pathology in APP/PS1 transgenic mice. Molecular neurobiology, 48(3), 822-832. NCBI website: )

Picein is a naturally occurring glycoside with the chemical formula C14H18O7. It is primarily found in various plant species, including Rhodiola crenulata and Salvia officinalis. Picein is recognized for its potential therapeutic properties, particularly in traditional medicine, where it is believed to contribute to the health benefits associated with these plants .

Typical of glycosides. One notable reaction involves hydrolysis, where picein can be broken down into its aglycone and sugar components in the presence of acids or enzymes. This reaction is crucial for understanding its bioavailability and metabolic pathways in biological systems. Additionally, picein can participate in redox reactions, showcasing antioxidant properties that are relevant in various biochemical contexts .

Picein exhibits a range of biological activities, including:

  • Antioxidant Activity: Picein has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant in preventing cellular damage and related diseases .
  • Anti-inflammatory Effects: Research indicates that picein may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .
  • Neuroprotective Properties: Some studies suggest that picein may protect neuronal cells against damage, which could have implications for neurodegenerative diseases .

Picein can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting picein from plant materials using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions involving appropriate sugar donors and aglycones.
  • Biotechnological Approaches: Enzymatic methods using glycosyltransferases can also facilitate the synthesis of picein from simpler substrates .

Picein has several applications:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, picein is being explored for use in dietary supplements and pharmaceuticals aimed at preventing chronic diseases.
  • Cosmetics: Its skin-protective qualities make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative stress on the skin.
  • Food Industry: Picein's antioxidant properties can be beneficial in food preservation, enhancing the shelf life of products by preventing oxidation .

Picein shares structural and functional similarities with various other glycosides and phenolic compounds. Here are some notable comparisons:

CompoundStructureBiological ActivityUnique Features
Quercetin GlycosideC15H10O7Antioxidant, anti-inflammatoryHigh bioavailability
RutinC27H30O16Antioxidant, vasoprotectiveStronger anti-inflammatory effects
Rosmarinic AcidC18H16O8Antioxidant, antimicrobialExhibits neuroprotective properties
SalidrosideC16H20O7Adaptogenic, antioxidantUnique adaptogenic properties

Picein's uniqueness lies in its specific combination of sugar moieties and aglycone structure, contributing to distinct pharmacological effects compared to these similar compounds. Its presence in traditional medicinal plants further enhances its significance in ethnopharmacology .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

298.10525291 g/mol

Monoisotopic Mass

298.10525291 g/mol

Heavy Atom Count

21

UNII

2H3ACT49CQ

Other CAS

530-14-3

Wikipedia

Picein

Dates

Last modified: 08-15-2023

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